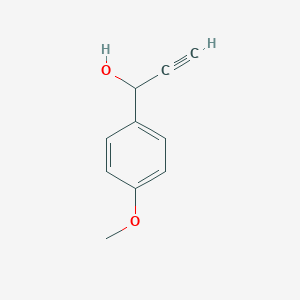

1-(4-Methoxyphenyl)prop-2-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7,10-11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWJWMOLQUOFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940717 | |

| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19115-30-1 | |

| Record name | α-Ethynyl-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19115-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-Hydroxy-2',3'-dehydroestragole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of 1-(4-methoxyphenyl)prop-2-yn-1-ol, a versatile propargyl alcohol derivative. The primary focus is on a robust and scalable synthetic method utilizing the Grignard reaction between p-anisaldehyde and ethynylmagnesium bromide. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, practical understanding of this valuable chemical intermediate. The guide emphasizes the causal relationships behind experimental procedures, ensuring a deep-seated understanding of the chemical transformations and analytical techniques involved.

Introduction: The Significance of this compound

This compound is a secondary propargyl alcohol that serves as a crucial building block in modern organic synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and an electron-rich methoxyphenyl group, offers multiple points for chemical modification. The terminal alkyne functionality is particularly valuable as it allows for participation in highly efficient and selective "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[1][2] This reactivity makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides a detailed protocol for its synthesis via the nucleophilic addition of an acetylide to an aldehyde, a classic and reliable method for constructing propargyl alcohols.[5] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and detail the analytical methods for confirming the structure and purity of the final product. Furthermore, a significant portion of this document is dedicated to the safe handling of the reagents and the product, reflecting the hazardous nature of organometallic compounds and propargyl alcohols.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic attack of an ethynyl Grignard reagent on the electrophilic carbonyl carbon of p-anisaldehyde.[6]

The Underlying Chemistry: A Mechanistic Perspective

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[7] The Grignard reagent, in this case, ethynylmagnesium bromide, is characterized by a highly polar carbon-magnesium bond, which imparts significant carbanionic character to the ethynyl carbon. This makes it a potent nucleophile.[8]

The reaction proceeds as follows:

-

Nucleophilic Attack: The nucleophilic carbon of the ethynylmagnesium bromide attacks the electrophilic carbonyl carbon of p-anisaldehyde.[9] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

-

Protonation (Work-up): The reaction is then quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.[3]

The choice of an ethereal solvent, such as anhydrous tetrahydrofuran (THF), is critical. The ether molecules solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its aggregation, which enhances its reactivity.[8] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will readily react with any protic species, such as water, which would quench the reagent and reduce the yield.[10]

Caption: Mechanism of the Grignard reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| p-Anisaldehyde | 13.6 g (0.1 mol) | Electrophile |

| Ethynylmagnesium bromide | 220 mL of 0.5 M solution in THF (0.11 mol) | Nucleophile |

| Anhydrous Tetrahydrofuran (THF) | 200 mL | Solvent |

| Saturated aqueous NH₄Cl | 150 mL | Quenching agent |

| Diethyl ether or Ethyl acetate | 300 mL | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | Drying agent |

| 500 mL three-necked round-bottom flask | 1 | Reaction vessel |

| Magnetic stirrer and stir bar | 1 | Agitation |

| Dropping funnel | 1 | Controlled addition of reagents |

| Condenser | 1 | Prevent solvent loss |

| Nitrogen or Argon gas supply | 1 | Inert atmosphere |

| Ice bath | 1 | Temperature control |

| Separatory funnel | 1 | Liquid-liquid extraction |

| Rotary evaporator | 1 | Solvent removal |

| Column chromatography setup | 1 | Purification |

Synthetic Procedure

-

Preparation of the Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed. Maintain a positive pressure of inert gas throughout the reaction.[10]

-

Charging the Flask: In the reaction flask, dissolve p-anisaldehyde (13.6 g, 0.1 mol) in 100 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Addition of the Grignard Reagent: Transfer the ethynylmagnesium bromide solution (220 mL of 0.5 M in THF, 0.11 mol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of p-anisaldehyde over approximately 1 hour, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.[10]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate of magnesium salts will form.

-

Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of diethyl ether or ethyl acetate and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 75 mL portions of the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash them with 100 mL of brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Alternatively, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be employed for purification.[11]

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following are the expected spectral data.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.4 (d, 2H, Ar-H ortho to carbinol), ~6.9 (d, 2H, Ar-H meta to carbinol), ~5.4 (d, 1H, CH-OH), ~3.8 (s, 3H, OCH₃), ~2.6 (d, 1H, C≡CH), ~2.2 (br s, 1H, OH).[12][13] |

| ¹³C NMR | δ (ppm): ~159 (Ar-C-OCH₃), ~134 (Ar-C ipso to carbinol), ~128 (Ar-CH ortho), ~114 (Ar-CH meta), ~84 (C≡CH), ~75 (C≡CH), ~64 (CH-OH), ~55 (OCH₃).[14] |

| FTIR | ν (cm⁻¹): ~3400-3300 (br, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2100 (weak, C≡C stretch), ~1610, 1510 (C=C aromatic stretch), ~1250, 1030 (C-O stretch).[15][16] |

| Mass Spec. | (EI): Expected molecular ion peak (M⁺) at m/z = 162.0681, corresponding to the molecular formula C₁₀H₁₀O₂. |

Safety and Handling Protocols

Working with Grignard reagents and propargyl alcohols requires strict adherence to safety protocols due to their hazardous nature.

Reagent Hazards

-

Ethynylmagnesium Bromide (and other Grignard Reagents): These are highly flammable and react violently with water, releasing flammable gases.[17] They are corrosive and can cause severe skin burns and eye damage.[18][19] Inhalation can cause respiratory irritation.[17] Many Grignard reagents are dissolved in flammable ethereal solvents like THF or diethyl ether, which can form explosive peroxides upon storage.[20]

-

p-Anisaldehyde: May cause skin, eye, and respiratory irritation.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides when exposed to air and light.[20]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile), and consider double-gloving. For handling large quantities of flammable reagents, flame-resistant outer gloves are recommended.[10]

-

Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn.[10]

Handling Procedures

-

All manipulations must be performed in a certified chemical fume hood.[10]

-

Use oven- or flame-dried glassware and maintain an inert atmosphere (nitrogen or argon) throughout the experiment to prevent contact with moisture and air.[10]

-

Ground all metal equipment to prevent static discharge, which can ignite flammable solvents.[10]

-

Have an appropriate fire extinguisher (Class D for reactive metals, or dry chemical/CO₂ for solvents) readily accessible. Do not use water to extinguish a Grignard reagent fire.[10]

Waste Disposal

-

Quenching Grignard Reagents: Unused Grignard reagents must be quenched carefully. A common method is the slow, dropwise addition of the reagent to a stirred, cooled solution of a less reactive alcohol like isopropanol, followed by a more protic solvent like ethanol, and finally water.

-

Chemical Waste: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local regulations.

Applications in Organic Synthesis: A Gateway to Triazoles

The primary utility of this compound lies in its terminal alkyne, which is a perfect handle for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,4-triazoles by reacting the alkyne with an organic azide.[21]

The resulting triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their ability to act as stable linkers in bioconjugation.[4][22] The methoxyphenyl and hydroxyl moieties on the starting material can be further functionalized to modulate the properties of the final triazole-containing molecule.

Conclusion

This guide has detailed a reliable and well-understood method for the synthesis of this compound. By providing a thorough explanation of the reaction mechanism, a step-by-step experimental protocol, and comprehensive characterization and safety data, we aim to empower researchers to confidently and safely produce this versatile chemical intermediate. The inherent reactivity of its functional groups, particularly the terminal alkyne, ensures its continued importance as a building block in the development of complex molecules for a wide array of scientific applications.

References

-

Material Safety Data Sheet for Phenylmagnesium bromide, 3M in ether. (2009). Alfa Aesar. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Grignard Reaction. (n.d.). [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. F. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]

-

Jasperse, C. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

-

Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Dovbnia, D. V., & Kaplaushenko, A. H. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, 16(2), 195-200. [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-prop-2-yn-1-one. [Link]

-

SpectraBase. (n.d.). 1-(4-METHOXYPHENYL)-PROP-2-YN-1-OL. [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

-

Iraqi Academic Scientific Journals. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. [Link]

-

SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. [Link]

-

The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. [Link]

-

Zhang, X., & Larock, R. C. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of 2-methoxyphenylmagnesium bromide. [Link]

-

YouTube. (2025). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-4-hexyn-1-ol. [Link]

-

MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

-

Pasini, D. (2013). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 18(8), 9512-9530. [Link]

-

National Institutes of Health. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [Link]

-

MDPI. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). An Insight Into Click Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. adichemistry.com [adichemistry.com]

- 9. leah4sci.com [leah4sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. spectrabase.com [spectrabase.com]

- 13. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. home.miracosta.edu [home.miracosta.edu]

- 19. tcichemicals.com [tcichemicals.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(4-Methoxyphenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural verification and analytical characterization of this molecule.

Introduction

This compound is a propargyl alcohol derivative with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a chiral center, a terminal alkyne, and a methoxy-substituted aromatic ring, makes it a valuable building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for use in subsequent reactions. This guide outlines the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a carbon spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 2H | Ar-H (ortho to CHOH) |

| ~6.90 | Doublet | 2H | Ar-H (meta to CHOH) |

| ~5.50 | Doublet | 1H | CH (OH) |

| ~3.80 | Singlet | 3H | OCH ₃ |

| ~2.65 | Doublet | 1H | C≡CH |

| ~2.50 | Singlet (broad) | 1H | OH |

Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to show a classic AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing alcohol group, while the upfield doublet corresponds to the protons ortho to the electron-donating methoxy group. The methoxy protons will appear as a sharp singlet around 3.80 ppm. The benzylic proton on the chiral center is expected to be a doublet due to coupling with the acetylenic proton. The terminal acetylenic proton will also be a doublet, coupling with the benzylic proton. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on concentration and temperature.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.5 | C -OCH₃ |

| ~133.0 | Ar-C (ipso to CHOH) |

| ~128.0 | Ar-C H (ortho to CHOH) |

| ~114.0 | Ar-C H (meta to CHOH) |

| ~84.0 | C ≡CH |

| ~75.0 | C≡C H |

| ~64.0 | C H(OH) |

| ~55.3 | OC H₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals. The carbon attached to the methoxy group will be the most downfield in the aromatic region. The two inequivalent aromatic CH carbons will be distinguishable. The two quaternary carbons of the alkyne will appear in the midfield region, with the terminal carbon being slightly more upfield. The chiral benzylic carbon will be found around 64 ppm, and the methoxy carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (alcohol) |

| ~3290 (sharp) | Medium | ≡C-H stretch (alkyne) |

| ~2120 | Weak | C≡C stretch (alkyne) |

| ~1610, 1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1250, 1030 | Strong | C-O stretch |

Interpretation of the IR Spectrum

The IR spectrum will be characterized by a strong, broad absorption band around 3300 cm⁻¹ for the hydroxyl group. A sharp, medium intensity peak around 3290 cm⁻¹ is indicative of the terminal alkyne C-H stretch. The carbon-carbon triple bond stretch will appear as a weak band around 2120 cm⁻¹. The aromatic C=C stretches will be visible in the 1610-1510 cm⁻¹ region. Strong bands corresponding to the C-O stretches of the alcohol and the methoxy ether will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are detected.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 175 | [M-H]⁺ |

| 161 | [M-CH₃]⁺ |

| 147 | [M-CHO]⁺ or [M-C₂H₅]⁺ |

| 135 | [M-C₂H₃O]⁺ (Loss of propynol) |

Fragmentation Pathway

Figure 2: Predicted major fragmentation pathways for this compound.

The molecular ion peak is expected at m/z 176. A common fragmentation pathway for benzyl alcohols is the loss of the elements of the alcohol and side chain, leading to a stable benzylic cation. The most significant fragment is likely to be at m/z 135, corresponding to the 4-methoxybenzyl cation, which is stabilized by resonance.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and data from analogous structures. This information is crucial for researchers to confirm the synthesis of this valuable compound and ensure its purity for further applications in chemical and pharmaceutical development.

References

-

General Spectroscopic Data: Spectral Database for Organic Compounds (SDBS). [Link]

-

NMR Chemical Shifts: Reich, H. J. Carbon-13 NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Synthesis and Characterization of Related Compounds: PubChem Database. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS 19115-30-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS 19115-30-1), a versatile propargyl alcohol with significant potential in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into its chemical properties, safe handling, synthesis, and potential applications, grounded in established scientific principles.

Introduction and Molecular Overview

This compound, also known as α-Ethynyl-4-methoxybenzenemethanol, is an aromatic propargyl alcohol. Its structure, featuring a terminal alkyne, a secondary alcohol, and a methoxy-substituted phenyl ring, imparts a unique combination of reactivity and functionality. This trifecta of functional groups makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1] The propargyl alcohol moiety is a well-established pharmacophore and a versatile building block in the development of bioactive compounds and materials.[1][2][3]

The strategic placement of the methoxy group on the phenyl ring influences the electronic properties of the aromatic system, which can in turn modulate the reactivity of the alcohol and alkyne groups. This subtle electronic tuning is a key consideration in the rational design of synthetic pathways and the development of novel therapeutics.

Below is a diagram illustrating the key structural features of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning reactions, purification procedures, and for the characterization of the compound.

| Property | Value | Source |

| CAS Number | 19115-30-1 | - |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 34 °C | [4] |

| Boiling Point | No data available | [5] |

| Solubility | No data available | - |

| Purity | >98.0% (GC) | [4] |

Spectroscopic data is critical for the unambiguous identification and characterization of the compound. While a comprehensive dataset is best obtained experimentally, publicly available spectral data provides a valuable reference.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data for this compound is available in the SpectraBase repository.[6] This data is instrumental for confirming the chemical structure.

Safety and Handling

GHS Hazard Identification (based on supplier information):

-

Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

-

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis Methodology: A Guided Protocol

The synthesis of propargyl alcohols is a cornerstone of organic chemistry, with the most common and direct approach being the addition of a terminal alkyne to an aldehyde.[7][8][9][10] Based on established methodologies for the synthesis of similar arylpropargyl alcohols, the following protocol outlines a robust procedure for the preparation of this compound.

Reaction Principle: The synthesis involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The acetylide is typically generated in situ by the deprotonation of acetylene gas or a protected acetylene equivalent using a strong base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Generation of the Acetylide:

-

Bubble acetylene gas through the cold THF for approximately 30 minutes to ensure saturation.

-

Alternatively, a solution of a protected alkyne such as trimethylsilylacetylene can be used.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) dropwise to the stirred solution. The addition should be controlled to maintain the internal temperature below -70 °C.

-

Stir the resulting milky suspension for 30-60 minutes at -78 °C.

-

-

Addition of the Aldehyde:

-

Dissolve 4-methoxybenzaldehyde in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the acetylide suspension at -78 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Applications in Drug Discovery and Organic Synthesis

Propargyl alcohols are highly valued intermediates in medicinal chemistry due to the versatile reactivity of the alkyne and alcohol functionalities. They serve as precursors to a wide range of heterocyclic and carbocyclic scaffolds found in numerous biologically active molecules.[11]

Potential as Enzyme Inhibitors:

The structural motif present in this compound is of interest in the design of enzyme inhibitors. Lactate dehydrogenase A (LDHA) is a key enzyme in the glycolytic pathway of cancer cells and is considered a promising target for anticancer drug development.[5][12][13] Small molecule inhibitors of LDHA have been identified, and the development of novel inhibitors is an active area of research.[12][13][14] The propargyl group can act as a reactive handle for covalent modification of enzyme active sites or participate in key binding interactions. The 4-methoxyphenyl group can be tailored to optimize binding affinity and selectivity.

Utility in Click Chemistry and Biorthogonal Reactions:

The terminal alkyne of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of this molecule to biomolecules, polymers, and other molecular probes, enabling applications in chemical biology and materials science.

Intermediate for Complex Molecule Synthesis:

Beyond its direct biological applications, this compound is a valuable starting material for the synthesis of more complex molecular architectures. The alkyne can undergo a variety of transformations, including Sonogashira coupling, hydration, and cyclization reactions, providing access to a diverse range of chemical space.

Conclusion

This compound is a chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive building block for the creation of novel molecules with potential therapeutic applications. While a comprehensive toxicological profile is yet to be fully elucidated, adherence to standard laboratory safety protocols allows for its safe handling and utilization. The synthetic accessibility of this compound further enhances its appeal as a valuable tool in the modern chemical sciences.

References

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

-

Sinobio Chemistry. (2024, February 5). What Is Propargyl Alcohol?. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-METHOXYPHENYL)-PROP-2-YN-1-OL. Retrieved from [Link]

- Doraghi, F., Mahdavian, A. M., & Karimian, S. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses.

- Li, G., et al. (2020). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block.

- Sum, Y. N., Yu, D., & Zhang, Y. (2025). Synthesis and Characterization of Acetylene Alcohols Via Alkynylation of Heteroatomic Aldehydes with Phenylacetylene Under Vario. Universitas Pendidikan Indonesia.

- Saliyeva, M., et al. (2023).

- Oncoscience. (2020). Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Oncoscience, 7(9-10), 76-80.

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

- Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72.

- Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042.

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-METHOXYPHENYL)-PROP-2-YN-1-ONE. Retrieved from [Link]

- Favia, A. D., et al. (2015). Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation.

- Frontiers in Pharmacology. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 14.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. rawsource.com [rawsource.com]

- 2. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 3. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 4. This compound | 19115-30-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 8. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. in-academy.uz [in-academy.uz]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]

reactivity and stability of α-Ethynyl-4-methoxybenzyl Alcohol

An In-Depth Technical Guide to the Reactivity and Stability of α-Ethynyl-4-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ethynyl-4-methoxybenzyl alcohol, a secondary propargylic alcohol, represents a versatile and highly valuable building block in modern organic synthesis. Its structure uniquely combines the rich chemistry of a terminal alkyne and a secondary alcohol with the electronic influence of a para-methoxy substituted phenyl ring. This electron-donating group plays a pivotal role in modulating the stability of cationic intermediates, thereby directing the molecule's reactivity along specific and often synthetically useful pathways. This guide provides an in-depth exploration of the chemical behavior of α-ethynyl-4-methoxybenzyl alcohol, focusing on its stability profile, characteristic reactions, and the mechanistic underpinnings that govern its transformations. We will delve into key rearrangements and metal-mediated reactions, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this synthon for complex molecular design and drug development.

Physicochemical Properties and Stability Profile

Understanding the inherent properties and stability of α-ethynyl-4-methoxybenzyl alcohol is fundamental to its successful application in synthesis. The molecule is a solid at room temperature, a characteristic that distinguishes it from the parent propargyl alcohol.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | N/A |

| Molar Mass | 162.19 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Melting Point | ~45-48 °C | N/A |

| Boiling Point | Decomposes upon heating | N/A |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate); sparingly soluble in non-polar solvents; low water solubility. | [1] |

Stability and Handling

The stability of α-ethynyl-4-methoxybenzyl alcohol is influenced by temperature, light, and atmospheric conditions. As with many propargyl alcohols, it possesses inherent reactivity that necessitates careful handling and storage.[2]

-

Thermal Stability : Propargyl alcohols can be thermally sensitive.[3] Heating α-ethynyl-4-methoxybenzyl alcohol, particularly in the presence of acid or metal catalysts, can initiate rearrangements or polymerization.[2] It is recommended to use this reagent at or below ambient temperature unless specific reaction conditions require heating.

-

Atmospheric Stability : While relatively stable in air, prolonged exposure can lead to gradual oxidation. The 4-methoxybenzyl alcohol moiety itself can be susceptible to photocatalytic oxidation to the corresponding aldehyde, p-anisaldehyde.[4][5] To ensure long-term integrity, it should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Light Sensitivity : The substance may be sensitive to light, which can promote polymerization of the alkyne or other degradation pathways.[2] Storage in amber vials or in the dark is a requisite precaution.

-

Chemical Incompatibility : Avoid contact with strong oxidizing agents, strong acids, and alkali metals, as these can trigger vigorous or explosive reactions.[6]

Recommended Storage Protocol: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from heat, light, and ignition sources.[3][7] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

Reactivity Profile and Key Transformations

The reactivity of α-ethynyl-4-methoxybenzyl alcohol is dominated by the interplay between the alcohol, the alkyne, and the electron-rich aromatic ring. The para-methoxy group significantly stabilizes the formation of a positive charge at the benzylic position, a key factor in many of its characteristic reactions.

The Meyer-Schuster Rearrangement: Acid-Catalyzed Isomerization

One of the most fundamental reactions of secondary and tertiary propargyl alcohols is the Meyer-Schuster rearrangement.[8] This acid-catalyzed process converts the alcohol into an α,β-unsaturated aldehyde or ketone.[9][10] For α-ethynyl-4-methoxybenzyl alcohol, this rearrangement yields 4-(4-methoxyphenyl)but-3-en-2-one.

Causality of the Mechanism: The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). The departure of water is facilitated by the formation of a resonance-stabilized propargyl cation. The electron-donating 4-methoxy group is crucial here; it delocalizes the positive charge into the aromatic ring, significantly lowering the activation energy for this step compared to propargyl alcohols with electron-withdrawing groups. A subsequent 1,3-hydride shift (or more accurately, attack by water followed by tautomerization) leads to an allenol intermediate, which rapidly tautomerizes to the more stable α,β-unsaturated ketone.[8]

Visualization of the Meyer-Schuster Rearrangement:

Caption: Mechanism of the acid-catalyzed Meyer-Schuster rearrangement.

While the Meyer-Schuster rearrangement is prominent, under certain conditions, particularly with tertiary alcohols, the competing Rupe rearrangement can occur, yielding α,β-unsaturated methyl ketones through a different enyne intermediate.[8][11][12] For the secondary α-ethynyl-4-methoxybenzyl alcohol, the Meyer-Schuster pathway is generally favored.

The Nicholas Reaction: Stabilizing Cations for C-C Bond Formation

The inherent instability of propargylic cations often limits their synthetic utility. The Nicholas reaction brilliantly circumvents this limitation by using dicobalt octacarbonyl (Co₂(CO)₈) to form a stable hexacarbonyl dicobalt complex with the alkyne.[13][14]

Causality of the Mechanism: The Co₂(CO)₆ cluster complexes to the triple bond, profoundly altering its electronic properties. Treatment of this complex with a Lewis acid (e.g., BF₃·OEt₂) or a strong Brønsted acid promotes the departure of the hydroxyl group to generate a propargylic cation.[15] This cation is remarkably stable because the positive charge is significantly delocalized onto the Co₂(CO)₆ moiety.[13] This stabilized cation can then be intercepted by a wide range of nucleophiles—including soft nucleophiles like enol silanes, allylsilanes, and electron-rich arenes—that would not typically react efficiently with uncomplexed propargyl systems.[16] A final oxidative decomplexation step, often using ceric ammonium nitrate (CAN) or iodine, liberates the functionalized alkyne.[14][17]

Visualization of the Nicholas Reaction Workflow:

Caption: General workflow of the Nicholas reaction for nucleophilic substitution.

Other Notable Reactions

-

Electrophilic Halogenation : The alkyne moiety can undergo electrophilic addition. For instance, reaction with iodine or N-iodosuccinimide (NIS) can lead to α-iodo-α,β-unsaturated esters or ketones, which are valuable synthetic intermediates.[18][19]

-

Oxidation : The secondary alcohol can be selectively oxidized to the corresponding ketone, 1-(4-methoxyphenyl)prop-2-yn-1-one, using standard oxidizing agents like manganese dioxide (MnO₂) or reagents used in Swern or Dess-Martin oxidations. This transformation preserves the valuable alkyne functionality.

-

Pummerer-type Reactions : While not a direct reaction of the alcohol, if the alkyne is used to synthesize an adjacent sulfoxide, a Pummerer rearrangement can be initiated. This reaction involves the rearrangement of an alkyl sulfoxide in the presence of an activator like acetic anhydride to form an α-acyloxy thioether, providing another pathway for functionalization at the propargylic position.[20][21]

Experimental Protocols

The following protocols are provided as validated starting points for key transformations of α-ethynyl-4-methoxybenzyl alcohol.

Protocol 1: Synthesis of α-Ethynyl-4-methoxybenzyl Alcohol

This procedure is based on the standard nucleophilic addition of an acetylide to an aldehyde.[22]

Workflow Visualization:

Caption: Workflow for the synthesis of the target alcohol.

Methodology:

-

Acetylide Formation : To a solution of ethynyltrimethylsilane (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

-

Aldehyde Addition : Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the lithium acetylide solution at -78 °C.

-

Reaction Quench : Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction : Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection : Dissolve the crude silyl-protected alcohol in methanol. Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2 hours.

-

Purification : Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield α-ethynyl-4-methoxybenzyl alcohol.

Protocol 2: The Nicholas Reaction with an Enol Silane

This protocol demonstrates the coupling of the cobalt-complexed alcohol with a silyl enol ether, a soft carbon nucleophile.[14][15]

Methodology:

-

Complexation : In a flask charged with α-ethynyl-4-methoxybenzyl alcohol (1.0 eq), add dichloromethane (DCM). To this solution, add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete formation of the deep red cobalt complex.

-

Cation Formation and Trapping : Cool the reaction mixture to -78 °C. Add the silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 1.5 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq).

-

Reaction Monitoring : Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours. Monitor the reaction by TLC.

-

Work-up : Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is the coupled cobalt complex.

-

Decomplexation : Dissolve the crude complex in acetone and cool to 0 °C. Add ceric ammonium nitrate (CAN, 4.0 eq) portion-wise over 15 minutes. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Purification : Concentrate the mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Conclusion

α-Ethynyl-4-methoxybenzyl alcohol is a synthon of significant potential, whose reactivity is elegantly controlled by the electronic character of its substituents. The electron-donating methoxy group is not merely a passive spectator; it actively stabilizes cationic intermediates, facilitating powerful transformations like the Meyer-Schuster rearrangement and making the Nicholas reaction particularly efficient. A thorough understanding of its stability limitations and reactivity patterns is paramount for its strategic deployment in the synthesis of complex molecules, from natural products to advanced pharmaceutical intermediates. By mastering the conditions that dictate its reaction pathways, chemists can unlock its full potential as a versatile and powerful tool in the synthetic arsenal.

References

- Meyer–Schuster rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Meyer%E2%80%93Schuster_rearrangement]

- Nicholas reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nicholas_reaction]

- Nicholas Reaction - NROChemistry. [URL: https://www.nrochemistry.com/nicholas-reaction/]

- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5028303/]

- Mechanism of the Meyer--Schuster rearrangement - INIS-IAEA. [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:9358784]

- The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2009/ob/b915603b]

- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02131]

- The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Meyer-Schuster-rearrangement-for-the-synthesis-Engel-Dudley/663d2746f259728441cd7a909677465691157463]

- The Meyer–Schuster Rearrangement - Organic Reactions. [URL: https://organicreactions.org/index.php/The_Meyer-Schuster_Rearrangement]

- The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=t4]

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954203/]

- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9371077/]

- Catalyst speciation and deactivation in the ruthenium-mediated transformation of ethynyl-β-ionol to α,β-unsaturated esters for vitamin A synthesis - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/re/d4re00277a]

- Material Safety Data Sheet - Propargyl Alcohol, 99% - Cole-Parmer. [URL: https://www.coleparmer.com/msds/98751_msds.pdf]

- Safety and Handling Measures for Propargyl Alcohol - Rawsource. [URL: https://www.rawsourcematerials.com/news/safety-and-handling-measures-for-propargyl-alcohol]

- List of tertiary propargylic alcohols 1 and electron-rich arenes 2... - ResearchGate. [URL: https://www.researchgate.net/figure/List-of-tertiary-propargylic-alcohols-1-and-electron-rich-arenes-2-used-in-this-study_fig1_319690184]

- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - ResearchGate. [URL: https://www.researchgate.net/publication/362540510_Electrophilic_halogenations_of_propargyl_alcohols_paths_to_a-haloenones_b-haloenones_and_mixed_bb-dihaloenones]

- Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [URL: https://www.organic-chemistry.

- SAFETY DATA SHEET - Propargyl alcohol. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p50803]

- Propargyl alcohol - SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSJ%2FSDS%2FAC131800000_MTR-NALT_EN.pdf]

- ICSC 0673 - PROPARGYL ALCOHOL. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0673]

- Pummerer rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pummerer_rearrangement]

- Rupe Rearrangement - YouTube. [URL: https://www.youtube.

- The Pummerer Reaction of Sulfinyl Compounds. [URL: https://organicreactions.org/index.php/The_Pummerer_Reaction_of_Sulfinyl_Compounds]

- Rupe Rearrangement - SynArchive. [URL: https://www.synarchive.com/named-reactions/rupe-rearrangement]

- Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. [URL: https://pubmed.ncbi.nlm.nih.gov/15578499/]

- 4-Methoxybenzyl alcohol - Chem-Impex. [URL: https://www.chemimpex.com/products/00028]

- 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho) | Biochemical Assay Reagent | MedChemExpress. [URL: https://www.medchemexpress.com/4-methoxybenzyl-alcohol.html]

- Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1993/p2/p29930001099]

- Rupe rearrangement | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Anaerobic degradation pathways of phenylalanine and benzyl alcohol in... - ResearchGate. [URL: https://www.researchgate.

- 4-Ethynylbenzyl alcohol 97 10602-04-7. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643449]

- 4-Methoxybenzyl alcohol | C8H10O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7738]

- Kinetics of 4-Methoxybenzyl Alcohol Oxidation in Aqueous Solution in a Fixed Bed Photocatalytic Reactor | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Anisyl alcohol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Anisyl_alcohol]

- Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst | Request PDF - ResearchGate. [URL: https://www.researchgate.

- 4-Methoxybenzyl alcohol 98 105-13-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m17009]

- CN102320939B - Synthesis method of natural equivalent anise alcohol - Google Patents. [URL: https://patents.google.

- Synthesis of m-methoxybenzyl alcohol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-m-methoxybenzyl-alcohol/]

- Anisyl Alcohol (4-Methoxybenzyl Alcohol) - Consolidated Chemical. [URL: https://www.consolidatedchemical.com/products/anisyl-alcohol-4-methoxybenzyl-alcohol/]

- 4-methoxybenzyl alcohol - Registration Dossier - ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15444/4/2]

Sources

- 1. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. rawsource.com [rawsource.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. | Semantic Scholar [semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. synarchive.com [synarchive.com]

- 13. Nicholas reaction - Wikipedia [en.wikipedia.org]

- 14. Nicholas Reaction | NROChemistry [nrochemistry.com]

- 15. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uwindsor.ca [uwindsor.ca]

- 18. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 21. organicreactions.org [organicreactions.org]

- 22. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

A Technical Guide to 1-(4-Methoxyphenyl)prop-2-yn-1-ol and its Analogs: Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique structural motif provides a gateway to a diverse array of molecular architectures with significant biological activities. This technical guide focuses on 1-(4-Methoxyphenyl)prop-2-yn-1-ol and its analogs, a class of compounds that has garnered interest for its potential therapeutic applications, particularly in the realm of neurology. We will delve into the synthetic methodologies for accessing these compounds, explore their potential as anticonvulsant and neuroprotective agents, and dissect the structure-activity relationships that govern their biological effects. This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

The Propargyl Alcohol Scaffold: A Privileged Motif in Medicinal Chemistry

The propargyl alcohol unit is a versatile building block in the synthesis of complex organic molecules, including a wide range of pharmaceuticals.[1] The presence of both a hydroxyl group and a reactive alkyne functionality within the same molecule allows for a multitude of chemical transformations, such as cyclization, coupling, and addition reactions.[2] This chemical versatility has made propargyl alcohol derivatives attractive candidates for the development of new drugs targeting a variety of diseases.

The N-propargylamine moiety, which can be derived from propargyl alcohols, is found in several neuroprotective drugs.[3] This substructure is known to be involved in processes that control the cellular redox state and can modulate various signaling pathways in the brain.[3] The exploration of propargyl alcohol analogs, therefore, represents a promising avenue for the discovery of novel neuroactive compounds.

Synthetic Strategies for Accessing this compound and its Analogs

The primary and most direct route to this compound and its analogs is the nucleophilic addition of a terminal alkyne to an aldehyde or ketone, a reaction known as alkynylation.[2][4] This transformation can be achieved using a variety of reagents and catalysts, offering flexibility in terms of substrate scope and reaction conditions.

Metal-Mediated Alkynylation Reactions

The deprotonation of a terminal alkyne with a strong base to form a metal acetylide, which then acts as a nucleophile, is a fundamental approach to propargyl alcohol synthesis.[4]

Commonly employed methods include:

-

Lithium and Sodium Acetylides: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) can be used to generate the corresponding acetylides. These are highly reactive and readily add to aldehydes and ketones.[4]

-

Grignard Reagents: Ethynylmagnesium bromide, a Grignard reagent, is another effective nucleophile for the synthesis of propargyl alcohols.

-

Zinc, Copper, and Indium Catalysis: Transition metal catalysts, particularly those based on zinc, copper, and indium, have been developed to promote the alkynylation of carbonyl compounds.[5] These methods often offer milder reaction conditions and improved functional group tolerance.

A general synthetic scheme for the preparation of this compound is depicted below:

Caption: General synthesis of this compound.

Asymmetric Synthesis

For therapeutic applications, controlling the stereochemistry of the chiral center in this compound and its analogs is often crucial. Enantiomerically pure propargyl alcohols can be synthesized using several asymmetric strategies:

-

Chiral Catalysts and Ligands: The use of chiral metal complexes, such as those incorporating BINOL or N-methylephedrine, can catalyze the enantioselective addition of alkynes to aldehydes.[5]

-

Biocatalysis: Enzymatic methods, including the use of alcohol dehydrogenases, offer a green and highly selective alternative for the synthesis of enantiopure propargyl alcohols.[6][7]

Detailed Experimental Protocol: A Representative Synthesis

Synthesis of this compound

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq). Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF).

-

Slowly add a solution of ethyl bromide (1.2 eq) in the anhydrous solvent to initiate the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Alkynylation: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly bubble acetylene gas through the solution or add a solution of a protected alkyne (e.g., ethynyltrimethylsilane) to form the ethynylmagnesium bromide.

-

In a separate flask, dissolve p-anisaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the solution of p-anisaldehyde to the ethynylmagnesium bromide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Therapeutic Potential: Anticonvulsant and Neuroprotective Properties

The structural features of this compound and its analogs suggest their potential as modulators of neuronal activity. The presence of an aromatic ring, a hydroxyl group, and an alkyne moiety provides multiple points of interaction with biological targets in the central nervous system.

Anticonvulsant Activity

A diverse range of chemical structures can exhibit anticonvulsant properties, and many of these compounds act on ion channels and neurotransmitter receptors.[8] The search for new anticonvulsant agents with improved efficacy and fewer side effects is an ongoing area of research.

Several classes of compounds with structural similarities to this compound have shown promise as anticonvulsants. For instance, derivatives of N-benzyl 2-acetamido-3-methoxypropionamide have been extensively studied, and their anticonvulsant activity is sensitive to the substituents on the aromatic ring.[3] Studies on other heterocyclic and aromatic compounds have also demonstrated that modifications to the molecular structure can significantly impact their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[7][9]

The anticonvulsant potential of this compound and its analogs can be evaluated using a standard screening protocol:

Caption: Workflow for anticonvulsant activity screening.

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of neurons, and there is a critical need for new therapies that can protect against this neuronal damage.[10] Natural products and their synthetic analogs are a rich source of potential neuroprotective agents.[11]

The propargylamine scaffold, which is closely related to propargyl alcohols, is a key feature of several neuroprotective compounds.[3] These molecules can exert their effects through various mechanisms, including the modulation of signaling pathways involved in oxidative stress and inflammation.[12] Analogs of ifenprodil, which also contain a substituted aromatic ring and an alcohol or amine functionality, have been identified as sigma-1 receptor ligands with neuroprotective properties.[5]

The neuroprotective potential of this compound and its analogs can be investigated using in vitro cell-based assays that model neuronal damage.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For this compound and its analogs, several structural features can be systematically modified to optimize their therapeutic properties.

The Role of the Aromatic Ring and its Substituents

The 4-methoxy group on the phenyl ring is expected to influence the electronic properties and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins.

-

Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and its interactions with biological targets.

-

Lipophilicity: The overall lipophilicity of the molecule is a critical determinant of its ability to cross the blood-brain barrier and reach its site of action in the central nervous system. The log P value is a key parameter in this regard.[1]

-

Substitution Pattern: The position and nature of substituents on the phenyl ring can have a profound impact on biological activity. Studies on other anticonvulsants have shown that even small changes in the substitution pattern can lead to significant differences in potency and selectivity.[1][13]

Modifications of the Propargyl Alcohol Moiety

The hydroxyl and alkyne groups of the propargyl alcohol core are also amenable to chemical modification.

-

Hydroxyl Group: The hydroxyl group can be esterified, etherified, or replaced with other functional groups to modulate the polarity and hydrogen bonding capacity of the molecule.

-

Alkyne Terminus: The terminal hydrogen of the alkyne can be replaced with various substituents, such as alkyl, aryl, or silyl groups, to explore the steric and electronic requirements of the target binding site.

A summary of key SAR insights for related anticonvulsant compounds is presented in the table below:

| Structural Feature | Observation | Implication for this compound Analogs |

| Aromatic Ring Substituents | Small, non-polar, non-bulky substituents are often favored for high anticonvulsant activity in related scaffolds.[3] | Analogs with small alkyl or halogen substituents on the phenyl ring may exhibit enhanced activity. |

| Lipophilicity (log P) | A critical parameter for anticonvulsant activity, with an optimal range for many compounds.[1] | Modifications to the structure should aim to maintain an appropriate log P value for CNS penetration. |

| 3-Oxy Site in N-benzyl-2-acetamido-3-methoxypropionamide | Small, non-bulky substituents at the 3-oxy position retain high activity.[3] | This suggests that the hydroxyl group of the propargyl alcohol could be a key site for modification. |

Future Directions and Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anticonvulsant and neuroprotective agents. The synthetic accessibility of these molecules, coupled with the potential for fine-tuning their biological activity through systematic structural modifications, makes them an attractive area for further investigation.

Future research in this area should focus on:

-

Synthesis and Biological Evaluation: The synthesis of a focused library of analogs with diverse substituents on the aromatic ring and modifications to the propargyl alcohol moiety, followed by their systematic evaluation in relevant in vitro and in vivo models of epilepsy and neurodegeneration.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the ADME and toxicity profiles of the most promising lead compounds to determine their suitability for further development.

References

Sources

- 1. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical and computational studies of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

A Senior Application Scientist's Perspective on Molecular Modeling and Spectroscopic Analysis

Abstract

This whitepaper provides a comprehensive theoretical and computational analysis of this compound, a propargyl alcohol derivative with potential applications in organic synthesis and medicinal chemistry. Leveraging Density Functional Theory (DFT), this guide details the process of determining the molecule's optimized geometric structure, vibrational frequencies (FT-IR and FT-Raman), and electronic properties. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping, are discussed to elucidate the compound's reactivity and potential interaction sites. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering insights into the computational methodologies used to characterize novel organic compounds.

Introduction: The Significance of Propargyl Alcohols

Propargyl alcohols are a versatile class of organic compounds characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This unique structural motif imparts significant reactivity, making them valuable intermediates in a wide array of chemical transformations, including the synthesis of heterocycles, natural products, and pharmacologically active molecules. The compound of interest, this compound, combines the propargyl alcohol functionality with a methoxy-substituted phenyl ring, suggesting potential for interesting electronic properties and biological activity.

Computational chemistry provides a powerful toolkit for investigating the properties of such molecules at the atomic level.[1][2] By employing quantum chemical calculations, we can predict molecular structure, spectroscopic signatures, and reactivity, thereby guiding experimental work and accelerating the discovery process. This guide outlines a systematic computational workflow for the characterization of this compound.

Computational Methodology: A Self-Validating System

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems.[1][2] The choice of the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set offers a balance of computational cost and accuracy for organic molecules.

Experimental Protocol: Computational Workflow

-

Molecular Structure Input : The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation using the DFT/B3LYP/6-311++G(d,p) method. This step is crucial as all subsequent calculations are performed on the optimized geometry.

-